molecular formula C3Br2N2 B156320 Dibromomalononitrile CAS No. 1885-23-0

Dibromomalononitrile

Cat. No.: B156320
CAS No.: 1885-23-0
M. Wt: 223.85 g/mol
InChI Key: LUNYYTDCIRGSDM-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow solid that is sparingly soluble in water but soluble in organic solvents such as acetonitrile and dichloromethane . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromomalononitrile can be synthesized by the bromination of malononitrile. The reaction typically involves the addition of bromine to a solution of malononitrile in the presence of a base such as potassium bromide. The reaction is carried out at low temperatures (5-10°C) to control the exothermic nature of the bromination process .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting malononitrile with bromine in a controlled environment. The reaction mixture is then purified through crystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Dibromomalononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dibromomalononitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of dibromomalononitrile involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound make it highly reactive towards nucleophilic substitution reactions. The compound can also participate in addition reactions, forming stable intermediates that can be further transformed into various products .

Properties

IUPAC Name

2,2-dibromopropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Br2N2/c4-3(5,1-6)2-7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNYYTDCIRGSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C#N)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172202
Record name Dibromomalononitrile
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Molecular Weight

223.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1885-23-0
Record name 2,2-Dibromopropanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1885-23-0
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Record name Dibromomalononitrile
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Record name Dibromomalononitrile
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524674
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Record name Dibromomalononitrile
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Record name Dibromomalononitrile
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Record name DIBROMOMALONONITRILE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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